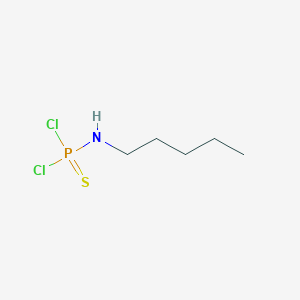

Pentylphosphoramidothioic dichloride

Description

Pentylphosphoramidothioic dichloride is an organophosphorus compound characterized by a phosphorus center bonded to a pentyl group, an amidothioic moiety, and two chlorine atoms. Its molecular formula is C₅H₁₁Cl₂NPS, and it is primarily utilized in synthetic chemistry as a precursor for nucleophilic substitution and coupling reactions. The compound’s reactivity stems from the electrophilic phosphorus atom and labile chlorine substituents, enabling its use in constructing phosphoramidothioate derivatives .

Synthesis protocols for this compound often involve dichloroethane as a solvent and palladium-based catalysts (e.g., 1,1′-di-tert-butylphosphinoferrocene palladium dichloride) to achieve moderate yields (70–85%) in intermediate steps. Subsequent Suzuki coupling or nucleophilic addition reactions further modify the structure, though yields may drop to 50–60% due to steric and electronic challenges .

Properties

CAS No. |

5395-69-7 |

|---|---|

Molecular Formula |

C5H12Cl2NPS |

Molecular Weight |

220.10 g/mol |

IUPAC Name |

N-dichlorophosphinothioylpentan-1-amine |

InChI |

InChI=1S/C5H12Cl2NPS/c1-2-3-4-5-8-9(6,7)10/h2-5H2,1H3,(H,8,10) |

InChI Key |

KBAIAXBMOAHZQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNP(=S)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentylphosphoramidothioic dichloride can be synthesized through the reaction of pentylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction typically occurs under controlled conditions, with the temperature and reaction time being carefully monitored to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{C5H11NH2} + \text{PCl5} + \text{S} \rightarrow \text{C5H12Cl2NPS} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Pentylphosphoramidothioic dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pentylphosphoramidothioic oxide.

Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines.

Major Products Formed

Oxidation: Pentylphosphoramidothioic oxide.

Reduction: Various organophosphorus derivatives.

Substitution: Substituted phosphoramidothioic compounds.

Scientific Research Applications

Pentylphosphoramidothioic dichloride has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of pentylphosphoramidothioic dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the particular biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts Pentylphosphoramidothioic dichloride with structurally related organophosphorus and metalloorganic dichlorides:

Key Observations :

- Phosphorus vs. Metal Centers : this compound lacks a metal center, unlike the metalloorganic dichlorides listed, which are used in catalysis due to their redox-active metal ions (e.g., Er, La, Zr) .

- Substituent Effects : The pentyl group in the target compound provides steric bulk compared to smaller alkyl groups (e.g., methyl in erbium dichloride), influencing reactivity in nucleophilic substitutions .

- Synthetic Complexity: Yields for this compound intermediates (50–85%) are comparable to other organophosphorus syntheses but lower than industrial metalloorganic processes (often >90% after optimization) .

Reactivity and Toxicity Considerations

- Reactivity : The chlorine atoms in this compound are more nucleophilically labile than those in metalloorganic dichlorides, making it suitable for stepwise functionalization. For example, Suzuki reactions with borate esters proceed at 50–60% efficiency due to competing side reactions .

- However, the presence of a phosphorus-sulfur bond in the target compound may mitigate reactivity with biological nucleophiles compared to purely halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.